molecular formula C13H5F6NO3 B13425137 1,3-Difluoro-2-(2-fluoro-6-nitro-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(2-fluoro-6-nitro-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B13425137
M. Wt: 337.17 g/mol
InChI Key: VEDWJEXSZCHFFQ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-fluoro-6-nitro-phenoxy)-5-(trifluoromethyl)benzene is a polyfluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the 5-position, fluorine substituents at the 1- and 3-positions, and a 2-fluoro-6-nitrophenoxy moiety at the 2-position. The nitro group (-NO₂) and fluorine atoms contribute to its lipophilicity, which influences membrane permeability and environmental persistence .

Properties

Molecular Formula

C13H5F6NO3

Molecular Weight

337.17 g/mol

IUPAC Name

1,3-difluoro-2-(2-fluoro-6-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5F6NO3/c14-7-2-1-3-10(20(21)22)12(7)23-11-8(15)4-6(5-9(11)16)13(17,18)19/h1-5H

InChI Key

VEDWJEXSZCHFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

  • Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene): Shares the trifluoromethyl and nitrophenoxy groups but replaces fluorine with chlorine at the 2-position. Nitrofluorfen is a known herbicide, suggesting the target compound may exhibit similar bioactivity but with enhanced stability due to fluorination .
  • Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene): Contains an ethoxy group adjacent to the nitro group, which increases steric bulk and may reduce metabolic degradation. The target compound’s lack of an ethoxy group could improve membrane permeability but decrease soil adsorption .

Physicochemical Properties

Compound Name Substituents LogP* Melting Point (°C) Key Applications
Target Compound 1,3-diF, 2-(2-F-6-NO₂-phenoxy), 5-CF₃ ~3.8 Not reported Herbicide (proposed)
Nitrofluorfen 2-Cl, 4-CF₃, 1-(4-NO₂-phenoxy) 3.5 65–68 Pre-emergent herbicide
Oxyfluorfen 2-Cl, 4-CF₃, 1-(3-ethoxy-4-NO₂-phenoxy) 4.1 85–88 Broad-spectrum herbicide

*Estimated LogP values based on fluorine/chlorine substitution trends.

The target compound’s higher fluorine content likely increases its LogP compared to nitrofluorfen, enhancing lipid solubility and bioavailability. However, its melting point remains uncharacterized, though fluorine’s small atomic radius may promote crystallinity .

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